3-O-Methylatorvastatin
Overview
Description
3-O-Methylatorvastatin is a derivative of atorvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This compound is specifically modified to include a methoxy group at the third position, which may influence its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylatorvastatin involves several key steps:
Starting Material: The synthesis begins with the preparation of the pyrrole ring, which is a core structure in atorvastatin.
Coupling Reactions: The pyrrole ring is then coupled with various aromatic compounds to form the final structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions: 3-O-Methylatorvastatin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium on carbon and other metal catalysts are used for hydrogenation reactions.
Major Products:
Scientific Research Applications
3-O-Methylatorvastatin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methoxylation on statin activity.
Biology: Researchers investigate its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, including cholesterol-lowering and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
3-O-Methylatorvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis. By reducing cholesterol levels, the compound helps prevent cardiovascular diseases. The methoxy group may enhance its binding affinity and selectivity for the enzyme, potentially improving its efficacy.
Comparison with Similar Compounds
Atorvastatin: The parent compound, widely used for cholesterol management.
Rosuvastatin: Another potent statin with a different side chain structure.
Simvastatin: A statin with a lactone ring, used for similar therapeutic purposes.
Lovastatin: The first statin discovered, with a natural origin.
Uniqueness: 3-O-Methylatorvastatin is unique due to the presence of the methoxy group, which may confer distinct pharmacokinetic properties, such as improved absorption and metabolism. This modification can also influence its interaction with the target enzyme, potentially leading to enhanced therapeutic effects.
Properties
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40/h4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40)/t27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRUMNYOLOVRFD-VSGBNLITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237277 | |
Record name | 3-O-Methylatorvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887324-53-0 | |
Record name | 3-O-Methylatorvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887324530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methylatorvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Fluorophenyl)-δ-hydroxy-β-methoxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1- heptanoic Acid Calcium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-O-METHYLATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4O2NOR8VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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